2-[5-(2-Bromobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine
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Overview
Description
2-[5-(2-Bromobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine is a complex organic compound that features a unique structure combining a pyrazine ring with a bromobenzenesulfonyl group and an octahydropyrrolo[3,4-c]pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Bromobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine typically involves multiple steps, starting from commercially available precursors. One common route includes:
Formation of the octahydropyrrolo[3,4-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable diamine and a diketone under acidic conditions.
Introduction of the bromobenzenesulfonyl group: This step involves the sulfonylation of the intermediate with 2-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the pyrazine ring: The final step involves the condensation of the sulfonylated intermediate with a suitable diamine under dehydrating conditions to form the pyrazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Bromobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted benzenesulfonyl derivatives.
Scientific Research Applications
2-[5-(2-Bromobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving sulfonylation and pyrazine-containing compounds.
Mechanism of Action
The mechanism of action of 2-[5-(2-Bromobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine involves its interaction with molecular targets such as enzymes or receptors. The bromobenzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, while the pyrazine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(2-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine
- 2-[5-(2-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine
Uniqueness
2-[5-(2-Bromobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and specificity for certain molecular targets compared to its chloro- or methyl-substituted analogs.
Properties
IUPAC Name |
5-(2-bromophenyl)sulfonyl-2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O2S/c17-14-3-1-2-4-15(14)24(22,23)21-10-12-8-20(9-13(12)11-21)16-7-18-5-6-19-16/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTRNKZDWIOZPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=CN=C3)S(=O)(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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